Sorafenib impurity 21 is a chemical compound associated with the active pharmaceutical ingredient sorafenib, which is primarily used as an anticancer drug. Sorafenib itself is classified as a multi-kinase inhibitor, targeting various pathways involved in tumor growth and angiogenesis. The impurity is typically identified during the synthesis and purification processes of sorafenib and may affect the drug's efficacy and safety profile. The structural identification and characterization of sorafenib impurity 21 are crucial for regulatory compliance and quality assurance in pharmaceutical manufacturing.
The synthesis of sorafenib, from which impurity 21 arises, involves several key steps:
Sorafenib impurity 21 is structurally related to sorafenib itself, which has the chemical formula . The molecular structure features several functional groups:
The structural characteristics can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
The chemical reactions involving sorafenib impurity 21 primarily stem from the synthetic pathways leading to sorafenib. Key reactions include:
Understanding these reactions helps in controlling the quality of the final pharmaceutical product .
Sorafenib functions primarily as a multi-targeted kinase inhibitor. Its mechanism of action includes:
The efficacy of sorafenib has been demonstrated in various clinical settings, particularly in hepatocellular carcinoma and renal cell carcinoma .
The physical and chemical properties of sorafenib impurity 21 are essential for understanding its behavior in formulations:
These properties are critical for formulating effective drug delivery systems .
Sorafenib impurity 21, while not an active therapeutic agent itself, plays a significant role in:
Sorafenib Impurity 21 (CAS 1129683-88-0) is systematically named as N-methyl-4-(4-aminophenoxy)picolinamide or alternatively as 4-(4-aminophenoxy)-N-methylpicolinamide. It carries the designation "Related Compound 8" in pharmacopeial systems, reflecting its status as a structurally related impurity of sorafenib tosylate. The compound is cataloged under identifiers such as "Sorafenib Impurity 21" by suppliers like BLD Pharm [1] and "Sorafenib related compound 8" by BOC Sciences [2] [4]. Its molecular formula (C₁₄H₁₄N₄O₃) and weight (286.29 g/mol) are established via high-resolution mass spectrometry [1] [7]. Regulatory guidelines (ICH Q3A/B) classify it as a qualified impurity requiring strict control limits (typically ≤0.15%) in drug substance batches [3].
Table 1: Nomenclature and Identifiers of Sorafenib Impurity 21
Property | Value |
---|---|
CAS Registry Number | 1129683-88-0 |
IUPAC Name | N-methyl-4-(4-aminophenoxy)picolinamide |
Pharmacopeial Designation | Sorafenib Related Compound 8 |
Molecular Formula | C₁₄H₁₄N₄O₃ |
Molecular Weight | 286.29 g/mol |
Common Synonyms | Sorafenib Impurity 21; 4-(4-Aminophenoxy)-N-methylpicolinamide |
Structurally, Impurity 21 serves as a key intermediate in sorafenib synthesis. It retains the N-methylpicolinamide moiety and 4-aminophenoxy linker of the parent drug (C₂₁H₁₆ClF₃N₄O₃) but lacks the 4-chloro-3-(trifluoromethyl)phenyl urea segment [2] [7]. The absence of this hydrophobic domain reduces its molecular weight by 38% compared to sorafenib (286.29 vs. 464.82 g/mol). Analytical characterization confirms its identity through:
Table 2: Structural Comparison of Sorafenib and Impurity 21
Feature | Sorafenib | Impurity 21 |
---|---|---|
Chemical Structure | Full structure with urea and chloro-trifluoromethylphenyl | Fragment lacking urea and aryl group |
Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₁₄H₁₄N₄O₃ |
Molecular Weight | 464.82 g/mol | 286.29 g/mol |
Key Functional Groups | Urea, pyridinylcarboxamide, chloro-trifluoromethylphenyl | Primary amine, pyridinylcarboxamide |
HPLC Retention Trend | Higher (hydrophobic) | Lower (hydrophilic) |
Impurity 21 primarily forms during synthetic processes via incomplete ureidation between 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate [2] [7]. Forced degradation studies under ICH conditions reveal its behavior:
Table 3: Degradation Products of Impurity 21 Under Forced Conditions
Stress Condition | Major Degradants | Formation Pathway | Detection Method |
---|---|---|---|
Acidic Hydrolysis | p-Benzoquinone + 4-hydroxypicolinamide | Ether cleavage | HPLC-UV (tR = 3.8 min) |
Base Hydrolysis | Same as acidic | Hydrolytic deamination | HPLC-UV (tR = 3.8 min) |
Oxidative (H₂O₂) | Quinone-imine (m/z 284) | Amine oxidation | LC-MS [M+H]⁺ |
Thermal (105°C) | 4-(4-aminophenoxy)picoline (m/z 215) | Decarboxylation | GC-MS |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: